Cas no 1805148-20-2 (4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid)
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid
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- Inchi: 1S/C9H6BrNO3/c10-7-1-5(3-11)8(9(13)14)6(2-7)4-12/h1-2,12H,4H2,(H,13,14)
- InChI Key: IQUSXVPMJQQDAE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(C(=O)O)=C(CO)C=1
Computed Properties
- Exact Mass: 254.95311 g/mol
- Monoisotopic Mass: 254.95311 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.3
- Molecular Weight: 256.05
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001864-250mg |
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid |
1805148-20-2 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014001864-500mg |
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid |
1805148-20-2 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A014001864-1g |
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid |
1805148-20-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid
Recent Advances in the Application of 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid (CAS: 1805148-20-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid (CAS: 1805148-20-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
Recent studies have demonstrated that 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid serves as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various disease-related proteins. Its unique structural features, including the bromo and cyano substituents, make it an attractive scaffold for medicinal chemistry optimization. Researchers have successfully utilized this compound to develop potent inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists employed 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid as a starting material for the development of selective JAK2 inhibitors. The compound's hydroxymethyl group was strategically modified to enhance binding affinity and selectivity, resulting in lead compounds with improved pharmacokinetic properties. These findings underscore the compound's potential in addressing unmet medical needs in myeloproliferative disorders.
Another significant application of this compound has been reported in the field of proteolysis targeting chimeras (PROTACs). Researchers have incorporated 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid derivatives as linker components in PROTAC molecules, facilitating the targeted degradation of disease-causing proteins. The compound's chemical stability and functional group compatibility make it particularly suitable for this emerging therapeutic modality.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to access 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid and its derivatives. A novel one-pot synthesis method published in Organic Letters has significantly improved the yield and purity of this compound, enabling its broader application in medicinal chemistry campaigns. This methodological breakthrough is expected to accelerate drug discovery efforts utilizing this valuable building block.
In conclusion, 4-Bromo-6-cyano-2-(hydroxymethyl)benzoic acid (CAS: 1805148-20-2) continues to demonstrate its importance as a versatile chemical tool in pharmaceutical research. Its applications span from traditional small-molecule drug development to cutting-edge targeted protein degradation strategies. As research progresses, we anticipate seeing more innovative uses of this compound in addressing complex biological targets and therapeutic challenges.
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